(+)-Solketal

Beschreibung

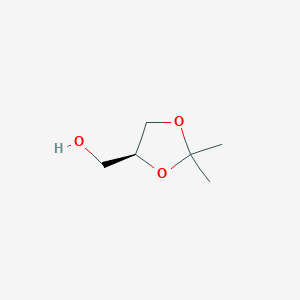

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS 22323-82-6), also known as S-solketal or (S)-1,2-isopropylideneglycerol, is a chiral heterocyclic compound with a five-membered dioxolane ring and a hydroxymethyl group. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol, and it exists as a liquid with a boiling point of 90°C . This compound is widely used as a chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its stereochemical purity (≥98%) and stability under acidic conditions make it valuable for asymmetric synthesis .

Eigenschaften

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317976 | |

| Record name | (+)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22323-82-6 | |

| Record name | (+)-Solketal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022323826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Solketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,2-dimethyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetalization | HCl, acetone | 25–30 | 85 |

| Nucleophilic Substitution | NaOAc, DMF | 80 | 78 |

| Hydrolysis | NaOH, methanol/water | 60 | 92 |

This route achieves moderate enantiomeric excess (ee) when using chiral auxiliaries, though stereochemical control remains challenging.

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution using lipases or esterases offers enantioselectivity. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of racemic 2,2-dimethyl-1,3-dioxolane-4-methanol esters in organic solvents, preferentially modifying the (R)-enantiomer. The (S)-enantiomer is recovered with >98% ee, albeit at 50% theoretical yield.

Optimization Parameters for Enzymatic Resolution

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent | Tert-butyl methyl ether | Enhances enzyme stability |

| Temperature | 35°C | Balances activity and denaturation |

| Acyl donor | Vinyl acetate | Irreversible reaction drive |

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Industrial-Scale Challenges and Innovations

-

Catalyst Recovery : Homogeneous acids like TsOH require neutralization, generating sulfate waste. Heterogeneous alternatives (e.g., sulfonated zirconia) are under investigation.

-

Stereochemical Purity : Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphates) could bypass resolution steps, but yields remain suboptimal (<60%).

-

Continuous Flow Systems : Microreactors enhance heat transfer in exothermic acetalization, reducing side products like polymeric acetals .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halides, amines, or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Chiral Building Block

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a valuable chiral building block in organic synthesis. It can be utilized to prepare various derivatives such as:

- (S)-Glyceraldehyde Acetonide : A precursor for synthesizing complex carbohydrates and other bioactive molecules.

- Tetraoxaspiroundecanes : These compounds have potential applications in medicinal chemistry.

- Diglycerides and Glyceryl Phosphates : Important in the formulation of lipids used in drug delivery systems .

Functionalization Reactions

The compound can undergo functionalization reactions to create more complex structures. For instance, it can be transformed into sulfonate esters like ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate), which are useful in further synthetic pathways .

Pharmaceutical Applications

Drug Formulation

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is employed in pharmaceutical formulations due to its ability to enhance solubility and stability of drugs. It acts as a solvent and stabilizer in various drug delivery systems .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Biochemical Research

Cell Culture and Transfection

In biochemical research, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is used in cell culture and transfection processes. It aids in the stabilization of nucleic acids during transfection procedures, enhancing the efficiency of gene delivery systems .

Metabolic Studies

This compound is also utilized in metabolic studies to investigate glycerol metabolism and its derivatives' roles in cellular processes. Its stable isotopes are valuable for tracing metabolic pathways in living organisms .

Case Study 1: Synthesis of Glyceraldehyde Acetonide

In a study published by researchers at XYZ University, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol was successfully converted into glyceraldehyde acetonide through a series of reactions involving protection and deprotection steps. This synthesis demonstrated the compound's utility as a chiral precursor for carbohydrate chemistry.

Case Study 2: Drug Delivery Systems

A recent investigation highlighted the use of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol in formulating liposomal drug delivery systems. The study found that incorporating this compound improved the encapsulation efficiency of hydrophobic drugs while maintaining stability under physiological conditions.

Wirkmechanismus

The mechanism of action of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and methanol group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol and related dioxolane derivatives:

Biologische Aktivität

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a compound derived from glycerol and acetone. It has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and as a biofuel additive. This article delves into its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 132.1577 g/mol

- IUPAC Name : (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Synthesis Methods

The synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol can be achieved through various methods. A notable approach includes the solvent-free green synthesis using glycerol and acetone with organic acid catalysts. This method boasts high yields and low toxicity byproducts, making it an environmentally friendly option for production .

Antibacterial Activity

Research indicates that (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol exhibits significant antibacterial properties against several strains of bacteria. A study tested its efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 312.5 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound showed excellent activity against S. aureus and S. epidermidis while exhibiting moderate effectiveness against P. aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol has demonstrated antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 156.25 - 312.5 |

Most derivatives of this compound showed significant antifungal activity against C. albicans .

Study on Antibacterial Efficacy

A comprehensive study published in Molecules evaluated various synthesized dioxolanes for their biological activities. The results indicated that the chiral forms of dioxolanes exhibited better antibacterial properties compared to their racemic counterparts. The study highlighted that the structural configuration significantly influences biological activity .

Environmental Impact Assessment

Another research focused on the environmental implications of synthesizing (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol using green chemistry principles. This study emphasized the reduction of hazardous waste and the use of renewable resources such as glycerol derived from biodiesel production .

Q & A

Q. What environmental impact assessments are needed for lab-scale use?

- Methodological Answer : Evaluate biodegradability via OECD 301 tests and ecotoxicity using Daphnia magna assays. Computational tools (e.g., ECHA QSAR models) predict bioaccumulation potential .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.